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Compound of Interest

Compound Name: 2-(3-Bromophenyl)propanoic acid

CAS No.: 53086-52-5

Cat. No.: B057263 Get Quote

High-Purity Chiral Scaffold for NSAID Development and Asymmetric Synthesis

Executive Summary
(S)-2-(3-Bromophenyl)propionic acid (CAS: 1146411-14-4) is a critical chiral building block in

the pharmaceutical industry, specifically serving as a high-value intermediate for the synthesis

of Dexketoprofen and related 2-arylpropionic acid (2-APA) non-steroidal anti-inflammatory

drugs (NSAIDs). Its structural significance lies in the meta-bromine substituent, which acts as a

versatile handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or

carbonylation) to introduce the benzoyl pharmacophore while retaining the established

stereocenter.

This guide details the physicochemical profile, validated synthetic protocols (biocatalytic and

chemocatalytic), and analytical controls required to utilize this scaffold in drug development.[1]

Physicochemical Profile
The following data establishes the baseline identity for the (S)-enantiomer. Note that the

melting point and rotation are sensitive to optical purity (ee%).[1]
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Property Specification Notes

IUPAC Name
(2S)-2-(3-

bromophenyl)propanoic acid

Common Name
(S)-3-Bromo-α-

methylbenzeneacetic acid

CAS Number
1146411-14-4 (S-

isomer)42287-90-1 (Racemic)

Verify CAS for specific

stereochemistry orders.

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 72–76 °C
Racemate melts ~74°C; pure

enantiomer may differ.[1]

Chirality (S)-configuration

Correlates to the

pharmacologically active Dex-

forms of profens.

Solubility

Soluble: MeOH, EtOH, DCM,

EtOAcInsoluble: Water (acid

form)

Soluble in aqueous alkali (pH >

8).

pKa ~4.5
Typical for 2-arylpropionic

acids.[1]

Synthetic Architectures & Process Chemistry[1]
Two primary routes are dominant in high-value manufacturing: Biocatalytic Kinetic Resolution

(high specificity, mild conditions) and Asymmetric Hydrogenation (scalable, atom-economical).

Route A: Biocatalytic Kinetic Resolution (Enzymatic)
This protocol utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CalB) to

selectively hydrolyze the (S)-ester from a racemic mixture.
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Mechanism: The lipase preferentially hydrolyzes the (S)-ethyl ester to the (S)-acid, leaving the

(R)-ester intact.

Validated Protocol
Substrate Preparation: Dissolve racemic ethyl 2-(3-bromophenyl)propionate (100 mM) in a

biphasic system of phosphate buffer (pH 7.0, 50 mM) and toluene (9:1 v/v).

Enzyme Addition: Add immobilized CalB (Novozym 435, 10 mg/mL).

Reaction: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via HPLC.

Termination: Stop reaction at ~45-50% conversion (typically 24-48 hours) to maximize

enantiomeric excess (ee) of the product.

Work-up:

Filter off the immobilized enzyme.[1]

Adjust aqueous phase to pH 8.5 with 1M NaOH (extracts the (S)-acid as a salt).

Extract the unreacted (R)-ester with MTBE (Methyl tert-butyl ether).

Acidify the aqueous layer to pH 2.0 with HCl.[1]

Extract the precipitated (S)-2-(3-bromophenyl)propionic acid with Ethyl Acetate.

Purification: Recrystallize from Hexane/EtOAc to achieve >99% ee.

Route B: Asymmetric Hydrogenation (Chemocatalytic)
This route involves the reduction of the acrylic acid precursor using a chiral Ruthenium catalyst.

Catalyst System: [RuCl(p-cymene)((S)-BINAP)]Cl Substrate: 2-(3-bromophenyl)acrylic acid

Workflow
Hydrogenation: Perform in Methanol at 50°C under 40 bar H₂ pressure.
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Selectivity: The (S)-BINAP ligand directs the hydride attack to the Re-face of the olefin,

yielding the (S)-alkane.

Advantage: Avoids the 50% yield cap inherent to kinetic resolution (unless dynamic kinetic

resolution is employed).[1]

Visualization of Synthetic Logic
The following diagram illustrates the decision matrix between Biocatalytic Resolution and

Asymmetric Hydrogenation, leading to the downstream synthesis of Dexketoprofen.
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Caption: Comparative workflow for the synthesis of (S)-2-(3-bromophenyl)propionic acid via

Enzymatic Resolution vs. Asymmetric Hydrogenation, culminating in Dexketoprofen synthesis.

Analytical Characterization & Quality Control
Trustworthiness in chiral synthesis depends entirely on the validation of enantiomeric purity.[1]

Chiral HPLC Method
To distinguish the (S)-enantiomer from the (R)-antipode:

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).[1]

Mobile Phase: n-Hexane : Isopropanol : TFA (98 : 2 : 0.1).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm.[1]

Retention Times (Typical):

(R)-isomer: ~12 min

(S)-isomer: ~15 min (Confirm with authentic standards as elution order can reverse based

on column type).

1H NMR Validation (400 MHz, CDCl₃)
δ 10.5 (br s, 1H): -COOH

δ 7.4 - 7.1 (m, 4H): Aromatic protons (characteristic meta-substitution pattern).

δ 3.7 (q, J=7.2 Hz, 1H): Chiral methine proton (-CH-).

δ 1.5 (d, J=7.2 Hz, 3H): Methyl doublet.[1]

Pharmaceutical Application: The "Profen" Link
(S)-2-(3-bromophenyl)propionic acid is the structural surrogate for Dexketoprofen.
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Transformation Logic:

Protection: The carboxylic acid is often protected (e.g., as a methyl ester) to prevent catalyst

poisoning.[1]

Coupling: The 3-bromo position undergoes Lithium-Halogen exchange or Palladium-

catalyzed carbonylation in the presence of a phenylboronic acid or benzene derivative to

install the benzoyl ketone bridge.

Deprotection: Hydrolysis yields the final drug, Dexketoprofen.[1]

This "Late-Stage Functionalization" approach allows researchers to synthesize libraries of

Ketoprofen analogs by varying the coupling partner (e.g., replacing the benzoyl group with a

naphthyl or heteroaryl ketone) while maintaining the critical (S)-propionic acid pharmacophore

responsible for COX inhibition.

Safety & Handling
GHS Classification: Warning.[1]

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

Handling: Use in a fume hood.[1] The bromo-substituent makes the compound potentially

reactive toward strong nucleophiles.[1] Store at 2-8°C to prevent slow decarboxylation or

racemization over extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-bromophenyl_propanoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-bromophenyl_propanoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-bromophenyl_propanoic-Acid
https://patents.google.com/patent/RU2119955C1/en
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-bromophenyl_propanoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-bromophenyl_propanoic-Acid
https://www.benchchem.com/product/b057263?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-bromophenyl_propanoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-bromophenyl_propanoic-Acid
https://patents.google.com/patent/RU2119955C1/en
https://patents.google.com/patent/RU2119955C1/en
https://www.benchchem.com/product/b057263#s-2-3-bromophenyl-propionic-acid-properties
https://www.benchchem.com/product/b057263#s-2-3-bromophenyl-propionic-acid-properties
https://www.benchchem.com/product/b057263#s-2-3-bromophenyl-propionic-acid-properties
https://www.benchchem.com/product/b057263#s-2-3-bromophenyl-propionic-acid-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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